molecular formula C18H18N2O4S B2820972 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 899995-50-7

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B2820972
CAS No.: 899995-50-7
M. Wt: 358.41
InChI Key: ZDUBJTSCTCSLNW-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazole acetamide class, characterized by a 1,2-benzothiazol-3-one 1,1-dioxide core linked to an acetamide group with dual N-ethyl and N-(3-methylphenyl) substituents. While direct pharmacological data for this specific compound are unavailable in the provided evidence, analogs with structural modifications offer insights into its likely properties.

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-3-19(14-8-6-7-13(2)11-14)17(21)12-20-18(22)15-9-4-5-10-16(15)25(20,23)24/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBJTSCTCSLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide, a compound belonging to the benzothiazole class, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H14N2O4SC_{13}H_{14}N_2O_4S, with a molecular weight of 298.38 g/mol. Its structure features a benzothiazole moiety, which is known for conferring various biological activities.

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

2. Anti-cancer Effects

Benzothiazole derivatives have shown promise in cancer therapy. For instance, compounds with similar structures have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer), exhibiting cytotoxic effects. The presence of the acetamide group enhances their interaction with DNA and other cellular targets, leading to apoptosis in cancer cells.

3. Anti-inflammatory Properties

The compound's anti-inflammatory potential has been noted in several studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its analgesic effects. This mechanism is particularly relevant in treating conditions like arthritis and other inflammatory diseases.

The biological activity of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide can be attributed to its ability to interact with various biological receptors and enzymes:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism.
  • DNA Interaction : Its structural similarity to nucleic acid bases allows it to intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

StudyFocusFindings
Layek et al., 2019Anticancer ActivityDemonstrated cytotoxic effects against MCF-7 and HCT116 cell lines with IC50 values indicating significant potency.
RSC Advances, 2023Antimicrobial PropertiesReported broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
MDPI Review, 2020Anti-inflammatory EffectsHighlighted the reduction of COX levels in vitro, suggesting potential for managing inflammatory diseases.

Comparison with Similar Compounds

Substituent Effects on the Acetamide Nitrogen and Phenyl Ring

The target compound’s N-ethyl-N-(3-methylphenyl) substituent distinguishes it from analogs:

  • This substitution pattern may alter metabolic stability or target selectivity .
  • N-(4-hydroxyphenyl) analog (CAS 182502-68-7, ): The para-hydroxyl group enhances hydrophilicity, likely improving aqueous solubility but reducing membrane permeability compared to the lipophilic 3-methylphenyl group in the target compound .
  • N-(2-isopropylphenyl) derivative (Molecular formula C₁₈H₁₈N₂O₄S, ): The bulkier isopropyl group may hinder interactions with hydrophobic binding pockets, suggesting the target compound’s smaller methyl group offers a better balance of steric effects and activity .

Modifications on the Benzothiazole Core

  • N-Cyclohexyl-N-methyl variant (CAS 452299-82-0, ): Replacing the aromatic phenyl group with a cyclohexyl moiety increases lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility. The target compound’s phenyl group may favor interactions with aromatic residues in enzyme active sites .
  • However, this may also increase metabolic degradation compared to the target compound’s methyl group .

Analgesic and Anti-inflammatory Potential

  • Compound V9 (2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, ): Demonstrated enhanced analgesic activity due to the ethylamino group, suggesting that the target compound’s N-ethyl substituent may similarly contribute to pain-relief mechanisms .
  • Benzothiazole-acetamide derivatives (): Compounds with halogenated phenyl groups (e.g., 4d, MIC 10.7–21.4 μmol mL⁻¹) showed potent antimicrobial activity. The target compound’s 3-methylphenyl group may offer moderate antimicrobial effects, though less potent than halogenated analogs .

Antitubercular and Antifungal Activity

  • Benzisothiazole dithiocarbamates (): Exhibited MIC values of 0.78 μg/mL against Mycobacterium tuberculosis. The target compound’s benzothiazole core could share similar target engagement, but the absence of dithiocarbamate groups may limit its antitubercular potency .

Molecular Weight and Lipophilicity

  • The target compound’s molecular weight is estimated at ~360–370 g/mol, comparable to the N-(4-hydroxyphenyl) analog (MW 332.33, ) and N-(2-isopropylphenyl) derivative (MW 358.41, ). Its logP value is likely higher than the hydroxylated analog but lower than the trifluoromethyl-substituted compound, balancing solubility and permeability .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the acetamide and ethyl-methylphenyl groups. For example, the N-ethyl group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.3–3.5 ppm (CH₂), while the benzothiazolone ring protons appear as distinct aromatic multiplets .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) with exact mass matching the formula C₁₈H₁₈N₂O₄S (calc. 358.09 g/mol) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%), with UV detection at 254 nm due to the benzothiazolone chromophore .

How can researchers resolve discrepancies in NMR splitting patterns during structural elucidation?

Advanced Research Question
Contradictions in NMR data (e.g., unexpected splitting or integration ratios) arise from dynamic effects or impurities. Methodological approaches include:

  • Variable-temperature NMR : To identify conformational flexibility (e.g., rotameric equilibria in the acetamide group) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C couplings and confirming connectivity .
  • X-ray crystallography : Provides definitive proof of molecular geometry. Refinement using SHELXL (as in ) resolves ambiguities in bond angles and torsion angles .

What strategies optimize reaction yield during scale-up synthesis?

Advanced Research Question

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent volume, catalyst loading) identifies critical factors. For instance, increasing DMF volume by 20% reduces viscosity and improves mixing in gram-scale reactions .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation and adjust reaction kinetics in real time .
  • Workup optimization : Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes product loss, while recrystallization from ethanol/water mixtures enhances purity .

How can computational modeling predict reactivity and bioactivity?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 3-oxo group on the benzothiazolone ring is a predicted site for nucleophilic attack .
  • Molecular docking : Screens potential protein targets (e.g., cyclooxygenase-2) by simulating binding interactions of the acetamide group and aromatic moieties .
  • MD simulations : Assess stability of the compound in biological membranes, guided by logP values (~2.8) derived from HPLC retention data .

What structural insights are available from crystallographic studies?

Basic Research Question
Single-crystal X-ray diffraction reveals:

  • Planarity : The benzothiazolone ring is nearly planar (max. deviation: 0.05 Å), with intramolecular hydrogen bonds between the carbonyl oxygen and adjacent NH groups stabilizing the structure .
  • Torsion angles : The N-ethyl group adopts a gauche conformation relative to the phenyl ring, minimizing steric clash with the 3-methyl substituent .
  • Packing interactions : π-Stacking between benzothiazolone rings (3.6–3.8 Å) and C-H···O hydrogen bonds contribute to crystal lattice stability .

How is stability assessed under varying pH and temperature conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., hydrolysis of the acetamide linkage at pH < 3) .
  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (>200°C), confirming suitability for high-temperature reactions .

What methodologies guide SAR studies for derivatives?

Advanced Research Question

  • Scaffold modification : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups to modulate electronic effects on bioactivity .
  • Bioassay integration : Test derivatives against target enzymes (e.g., kinase inhibition assays) and correlate activity with steric/electronic parameters (Hammett σ values) .
  • QSAR modeling : Use PLS regression to link structural descriptors (e.g., logP, polar surface area) with IC₅₀ values from dose-response curves .

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